Emricasan

Catalog No.
S548195
CAS No.
254750-02-2
M.F
C26H27F4N3O7
M. Wt
569.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emricasan

CAS Number

254750-02-2

Product Name

Emricasan

IUPAC Name

(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

Molecular Formula

C26H27F4N3O7

Molecular Weight

569.5 g/mol

InChI

InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1

InChI Key

SCVHJVCATBPIHN-SJCJKPOMSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

3-(2-(2-tert-butylphenylaminooxalyl)aminopropionylamino)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid, emricasan, IDN 6556, IDN-6556, IDN6556, PF 03491390, PF-03491390, PF03491390

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C

The exact mass of the compound Emricasan is 569.17851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Emricasan (CAS: 254750-02-2), also known as IDN-6556 or PF-03491390, is a potent, irreversible, and orally active pan-caspase inhibitor.[1][2] It is designed to broadly target multiple caspase enzymes, which are key mediators of apoptosis (programmed cell death) and inflammation.[3][4] This mechanism makes it a critical tool for investigating and potentially mitigating tissue damage in various disease models, particularly those involving liver injury such as non-alcoholic steatohepatitis (NASH) and cirrhosis.[5][6][7] A key procurement-relevant feature of Emricasan is its design for oral administration and prolonged retention in the liver, which distinguishes it from many first-generation caspase inhibitors used primarily for in vitro applications.[2][4][5]

While other pan-caspase inhibitors like Z-VAD-FMK are available, they are not direct substitutes for Emricasan, particularly for in vivo studies.[8] Emricasan was specifically developed for oral bioavailability and preferential liver uptake, characteristics often lacking in prototypical research inhibitors like Z-VAD-FMK.[2][4] This distinction is critical for procurement decisions involving animal models of chronic liver disease, where sustained, systemic, and liver-targeted drug exposure via oral gavage is a primary experimental requirement.[5][9] Substituting Emricasan with an inhibitor that has poor pharmacokinetic properties would necessitate different administration routes (e.g., intraperitoneal injection) and could lead to inconsistent tissue exposure, compromising the reproducibility and translational relevance of the study.[10]

Oral Bioavailability and Liver-Targeted Action for In Vivo Studies

Emricasan is specifically engineered for oral activity and is retained in the liver for extended periods with low systemic exposure.[2][4] This pharmacokinetic profile is a key differentiator from inhibitors intended primarily for in vitro use. In preclinical studies, oral administration of Emricasan at 10 mg/kg daily was sufficient to achieve significant therapeutic effects in rat models of advanced cirrhosis.[5][9] This contrasts with inhibitors that require invasive administration routes, making Emricasan more suitable for long-term chronic disease models that prioritize animal welfare and mimic clinical administration routes.

Evidence DimensionPharmacokinetic Suitability for In Vivo Use
Target Compound DataOrally active with prolonged liver retention and low systemic exposure.[2][4]
Comparator Or BaselineStandard research-grade pan-caspase inhibitors (e.g., Z-VAD-FMK) which often lack oral bioavailability and are typically used for in vitro or short-term in vivo studies via injection.
Quantified DifferenceNot a direct quantitative comparison, but a fundamental difference in formulation and intended application (oral vs. non-oral administration for chronic studies).
ConditionsIn vivo models of chronic liver disease (e.g., CCl4-induced cirrhosis in rats).[5]

For long-term in vivo studies, oral dosing simplifies experimental protocols, reduces animal stress, and better reflects potential clinical applications, making this a critical procurement factor.

Demonstrated In Vivo Efficacy in Reducing Liver Injury Biomarkers

In a murine model of non-alcoholic steatohepatitis (NASH), treatment with Emricasan significantly attenuated increases in key serum markers of liver injury compared to vehicle-treated animals.[6] Specifically, Emricasan treatment reduced serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are standard indicators of hepatocyte damage.[6] Similarly, in a thioacetamide (TAA)-induced acute liver failure model, pretreatment with Emricasan markedly decreased serum ALT and AST levels compared to the vehicle group.[11] This provides quantifiable evidence of its protective effect on the liver under pathological stress.

Evidence DimensionReduction of serum liver injury markers (ALT/AST)
Target Compound DataSignificantly decreased serum ALT and AST levels in mouse models of NASH and acute liver failure.[6][11]
Comparator Or BaselineVehicle-treated control groups in the same studies.[6][11]
Quantified DifferenceWhile exact percentages vary by model, the reduction was statistically significant in multiple peer-reviewed studies.[6][11]
ConditionsMouse model of high-fat diet-induced NASH and TAA-induced acute liver failure.[6][11]

Buyers requiring a compound with proven in vivo efficacy for liver protection can rely on this data to justify the selection of Emricasan for their hepatology research.

Superior Handling and Solubility Profile for Lab Use

Emricasan exhibits high solubility in common laboratory solvents, facilitating easier stock solution preparation and experimental dosing. Technical datasheets report high solubility in DMSO (up to 257.5 mg/mL or 452.15 mM) and ethanol (up to 93 mg/mL or 163.3 mM), often requiring only sonication to fully dissolve.[9][12] This practical handling characteristic is advantageous compared to compounds that may have limited solubility, requiring complex formulation strategies or the use of co-solvents that could introduce confounding variables in sensitive biological assays. For in vivo work, it can be formulated in solutions such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline to achieve a concentration of 5 mg/mL.[9]

Evidence DimensionSolubility in Standard Laboratory Solvents
Target Compound DataDMSO: up to 257.5 mg/mL (452.15 mM); Ethanol: up to 93 mg/mL (163.3 mM).[9][12]
Comparator Or BaselineCompounds with lower or more challenging solubility profiles.
Quantified DifferenceProvides high concentration stock solutions, enabling flexibility in dosing and minimizing solvent volumes in experiments.
ConditionsStandard laboratory conditions for dissolving chemical compounds.[9][12]

High solubility simplifies workflow, reduces preparation time, and minimizes the amount of solvent (e.g., DMSO) introduced into an experiment, which is critical for maintaining assay integrity and reproducibility.

Long-Term In Vivo Studies of Chronic Liver Disease (e.g., NASH, Fibrosis)

For projects requiring the sustained, long-term inhibition of caspases in models of chronic liver disease, Emricasan is the indicated choice due to its proven oral bioavailability and liver-targeting properties.[2][4][5] Its demonstrated ability to reduce liver injury and fibrosis markers in preclinical NASH models makes it a reliable tool for efficacy testing of anti-fibrotic therapies.[6]

Investigating Apoptosis-Mediated Acute Liver Injury

In models of acute liver failure where apoptosis is a primary driver of pathology, Emricasan serves as a potent hepatoprotective agent. Its ability to be administered orally and significantly lower serum ALT and AST provides a quantifiable and reproducible method for studying the role of caspases in acute liver damage.[11]

Cell-Based Assays Requiring a Well-Characterized, Potent Pan-Caspase Inhibitor

In cellular models of apoptosis, Emricasan effectively suppresses caspase-3/7 activity and subsequent cell death markers.[13] Its high solubility in DMSO allows for the preparation of high-concentration stock solutions, minimizing solvent effects in culture.[9][12] This makes it a suitable positive control or therapeutic agent in high-throughput screening and mechanistic studies of apoptosis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

569.17851286 Da

Monoisotopic Mass

569.17851286 Da

Heavy Atom Count

40

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P0GMS9N47Q

Drug Indication

Investigated for use/treatment in hepatitis (viral, C), liver disease, and transplantation (organ or tissue).
Treatment of non-alcoholic steatohepatitis (NASH)

Mechanism of Action

IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Cysteine peptidases [EC:3.4.22.-]
CASP1 [HSA:834] [KO:K01370]

Other CAS

254750-02-2

Wikipedia

Emricasan

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Rotman Y, Sanyal AJ. Current and upcoming pharmacotherapy for non-alcoholic fatty liver disease. Gut. 2016 Sep 19. pii: gutjnl-2016-312431. doi: 10.1136/gutjnl-2016-312431. [Epub ahead of print] Review. PubMed PMID: 27646933.
2: Xu M, Lee EM, Wen Z, Cheng Y, Huang WK, Qian X, Tcw J, Kouznetsova J, Ogden SC, Hammack C, Jacob F, Nguyen HN, Itkin M, Hanna C, Shinn P, Allen C, Michael SG, Simeonov A, Huang W, Christian KM, Goate A, Brennand KJ, Huang R, Xia M, Ming GL, Zheng W, Song H, Tang H. Identification of small-molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen. Nat Med. 2016 Oct;22(10):1101-1107. doi: 10.1038/nm.4184. PubMed PMID: 27571349.
3: Brumatti G, Ma C, Lalaoui N, Nguyen NY, Navarro M, Tanzer MC, Richmond J, Ghisi M, Salmon JM, Silke N, Pomilio G, Glaser SP, de Valle E, Gugasyan R, Gurthridge MA, Condon SM, Johnstone RW, Lock R, Salvesen G, Wei A, Vaux DL, Ekert PG, Silke J. The caspase-8 inhibitor emricasan combines with the SMAC mimetic birinapant to induce necroptosis and treat acute myeloid leukemia. Sci Transl Med. 2016 May 18;8(339):339ra69. doi: 10.1126/scitranslmed.aad3099. PubMed PMID: 27194727.
4: Elbekai RH, Paranjpe MG, Contreras PC, Spada A. Carcinogenicity assessment of the pan-caspase inhibitor, emricasan, in Tg.rasH2 mice. Regul Toxicol Pharmacol. 2015 Jul;72(2):169-78. doi: 10.1016/j.yrtph.2015.04.007. Epub 2015 Apr 17. PubMed PMID: 25896096.
5: Barreyro FJ, Holod S, Finocchietto PV, Camino AM, Aquino JB, Avagnina A, Carreras MC, Poderoso JJ, Gores GJ. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis. Liver Int. 2015 Mar;35(3):953-66. doi: 10.1111/liv.12570. Epub 2014 Jun 6. PubMed PMID: 24750664.
6: Haddad JJ. Current opinion on 3-[2-[(2-tert-butyl-phenylaminooxalyl)-amino]-propionylamino]- 4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid, an investigational drug targeting caspases and caspase-like proteases: the clinical trials in sight and recent anti-inflammatory advances. Recent Pat Inflamm Allergy Drug Discov. 2013 Sep;7(3):229-58. Review. PubMed PMID: 23859695.
7: McCall MD, Maciver AM, Kin T, Emamaullee J, Pawlick R, Edgar R, Shapiro AM. Caspase inhibitor IDN6556 facilitates marginal mass islet engraftment in a porcine islet autotransplant model. Transplantation. 2012 Jul 15;94(1):30-5. doi: 10.1097/TP.0b013e318257745d. PubMed PMID: 22706322.
8: McCall M, Toso C, Emamaullee J, Pawlick R, Edgar R, Davis J, Maciver A, Kin T, Arch R, Shapiro AM. The caspase inhibitor IDN-6556 (PF3491390) improves marginal mass engraftment after islet transplantation in mice. Surgery. 2011 Jul;150(1):48-55. doi: 10.1016/j.surg.2011.02.023. Epub 2011 May 18. PubMed PMID: 21596412.
9: Shiffman ML, Pockros P, McHutchison JG, Schiff ER, Morris M, Burgess G. Clinical trial: the efficacy and safety of oral PF-03491390, a pancaspase inhibitor - a randomized placebo-controlled study in patients with chronic hepatitis C. Aliment Pharmacol Ther. 2010 May;31(9):969-78. doi: 10.1111/j.1365-2036.2010.04264.x. Epub 2010 Feb 16. PubMed PMID: 20163376.
10: Pockros PJ. Antifibrotics for chronic hepatitis C. Clin Liver Dis. 2009 Aug;13(3):365-73. doi: 10.1016/j.cld.2009.05.005. Review. PubMed PMID: 19628154.
11: Fischer U, Janssen K, Schulze-Osthoff K. Does caspase inhibition promote clonogenic tumor growth? Cell Cycle. 2007 Dec 15;6(24):3048-53. Epub 2007 Oct 2. Review. PubMed PMID: 18073530.
12: Ueno Y, Ohmi T, Yamamoto M, Kato N, Moriguchi Y, Kojima M, Shimozono R, Suzuki S, Matsuura T, Eda H. Orally-administered caspase inhibitor PF-03491390 is retained in the liver for prolonged periods with low systemic exposure, exerting a hepatoprotective effect against alpha-fas-induced liver injury in a mouse model. J Pharmacol Sci. 2007 Oct;105(2):201-5. Epub 2007 Oct 6. PubMed PMID: 17928737.
13: Pockros PJ, Schiff ER, Shiffman ML, McHutchison JG, Gish RG, Afdhal NH, Makhviladze M, Huyghe M, Hecht D, Oltersdorf T, Shapiro DA. Oral IDN-6556, an antiapoptotic caspase inhibitor, may lower aminotransferase activity in patients with chronic hepatitis C. Hepatology. 2007 Aug;46(2):324-9. PubMed PMID: 17654603.
14: Georgiev P, Clavien PA, Gores GJ. Liver graft protection by antiapoptotic drugs: a step further. Liver Transpl. 2007 Mar;13(3):318-20. PubMed PMID: 17318874.
15: Hoglen NC, Anselmo DM, Katori M, Kaldas M, Shen XD, Valentino KL, Lassman C, Busuttil RW, Kupiec-Weglinski JW, Farmer DG. A caspase inhibitor, IDN-6556, ameliorates early hepatic injury in an ex vivo rat model of warm and cold ischemia. Liver Transpl. 2007 Mar;13(3):361-6. PubMed PMID: 17318854.
16: Baskin-Bey ES, Washburn K, Feng S, Oltersdorf T, Shapiro D, Huyghe M, Burgart L, Garrity-Park M, van Vilsteren FG, Oliver LK, Rosen CB, Gores GJ. Clinical Trial of the Pan-Caspase Inhibitor, IDN-6556, in Human Liver Preservation Injury. Am J Transplant. 2007 Jan;7(1):218-25. PubMed PMID: 17227570.
17: Davis GL. New therapies: oral inhibitors and immune modulators. Clin Liver Dis. 2006 Nov;10(4):867-80. Review. PubMed PMID: 17164122.
18: Leung-Toung R, Zhao Y, Li W, Tam TF, Karimian K, Spino M. Thiol proteases: inhibitors and potential therapeutic targets. Curr Med Chem. 2006;13(5):547-81. Review. PubMed PMID: 16515521.
19: Linton SD, Aja T, Armstrong RA, Bai X, Chen LS, Chen N, Ching B, Contreras P, Diaz JL, Fisher CD, Fritz LC, Gladstone P, Groessl T, Gu X, Herrmann J, Hirakawa BP, Hoglen NC, Jahangiri KG, Kalish VJ, Karanewsky DS, Kodandapani L, Krebs J, McQuiston J, Meduna SP, Nalley K, Robinson ED, Sayers RO, Sebring K, Spada AP, Ternansky RJ, Tomaselli KJ, Ullman BR, Valentino KL, Weeks S, Winn D, Wu JC, Yeo P, Zhang CZ. First-in-class pan caspase inhibitor developed for the treatment of liver disease. J Med Chem. 2005 Nov 3;48(22):6779-82. PubMed PMID: 16250635.
20: Quadri SM, Segall L, de Perrot M, Han B, Edwards V, Jones N, Waddell TK, Liu M, Keshavjee S. Caspase inhibition improves ischemia-reperfusion injury after lung transplantation. Am J Transplant. 2005 Feb;5(2):292-9. PubMed PMID: 15643988.

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